molecular formula C17H17N7 B12243088 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12243088
M. Wt: 319.4 g/mol
InChI Key: XKMNQVFUZRYIRG-UHFFFAOYSA-N
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Description

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating diseases such as multiple myeloma.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the enzymatic activity of these kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile stands out due to its specific structural features that allow for potent kinase inhibition. This makes it particularly valuable in the development of targeted cancer therapies .

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H17N7/c1-13-12-24-16(19-13)5-6-17(21-24)23-9-7-22(8-10-23)15-4-2-3-14(11-18)20-15/h2-6,12H,7-10H2,1H3

InChI Key

XKMNQVFUZRYIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N

Origin of Product

United States

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